6-(Furan-2-yl)-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
Overview
Description
6-(Furan-2-yl)-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid (FOPC) is a heterocyclic organic compound that has been studied extensively for its potential applications in the fields of drug design, organic synthesis, and materials science. FOPC is a derivative of the oxazolo[5,4-b]pyridine ring system and has been found to exhibit several interesting properties such as high solubility in water, good thermal stability, and strong binding affinity towards several metal ions. FOPC has been used in a variety of scientific applications, including its use as a ligand in coordination chemistry, as a building block for materials with enhanced optical and electrical properties, and as a potential therapeutic agent for a variety of diseases.
Mechanism of Action
The mechanism of action of 6-(Furan-2-yl)-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid is not fully understood. However, it is believed that this compound acts as a chelating agent, forming complexes with metal ions such as copper and zinc. These complexes can then interact with proteins and other biomolecules, resulting in changes in their structure and function. This can lead to changes in the activity of enzymes and other proteins, which can ultimately lead to changes in the biochemical and physiological processes of a cell or organism.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to interact with proteins and other biomolecules, resulting in changes in their structure and function. This can lead to changes in the activity of enzymes and other proteins, which can ultimately lead to changes in biochemical and physiological processes. For example, this compound has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential therapeutic applications for cancer.
Advantages and Limitations for Lab Experiments
The advantages of using 6-(Furan-2-yl)-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid in lab experiments include its high solubility in water, its good thermal stability, and its strong binding affinity towards several metal ions. These properties make this compound an ideal choice for a variety of scientific applications. However, there are some limitations to using this compound in lab experiments. For example, it is a relatively expensive compound, and its synthesis requires the use of hazardous chemicals.
Future Directions
The potential applications of 6-(Furan-2-yl)-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid are still being explored. Future research could focus on the development of new synthetic methods for the production of this compound, as well as the exploration of its potential therapeutic applications. Additionally, further research into the mechanism of action of this compound could lead to a better understanding of its biochemical and physiological effects. Finally, further studies could be conducted to investigate the potential applications of this compound in materials science and drug design.
Scientific Research Applications
6-(Furan-2-yl)-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid has been used in a variety of scientific research applications. It has been used as a ligand in coordination chemistry, as a building block for materials with enhanced optical and electrical properties, and as a potential therapeutic agent for a variety of diseases. In addition, this compound has been used in the synthesis of other heterocyclic compounds such as oxazolo[5,4-b]pyridine-4-carboxamides, which have potential applications in drug design and organic synthesis.
properties
IUPAC Name |
6-(furan-2-yl)-3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-7(2)12-11-8(14(17)18)6-9(10-4-3-5-19-10)15-13(11)20-16-12/h3-7H,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTRIYWWTUUNKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC2=C1C(=CC(=N2)C3=CC=CO3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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